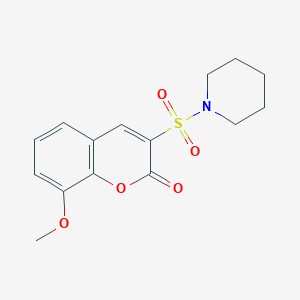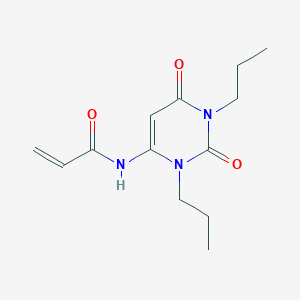
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an organic compound featuring a complex chemical structure with a combination of imidazole, tolyl, and pyrrolidine functional groups. These diverse functionalities make it an intriguing subject for research in various fields such as organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Imidazole Core: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis or by cyclization reactions involving di-substituted ureas and alpha-keto acids.
Benzylation: : The next step involves the benzylation of the imidazole core using benzyl halides under basic conditions to introduce the benzyl group.
Introduction of Tolyl Group: : The tolyl group is introduced through Friedel-Crafts alkylation or other arylation methods.
Formation of Thioether Linkage: : The thioether linkage can be formed by reacting the benzyl-tolyl-imidazole derivative with a suitable thiol compound.
Attachment of Pyrrolidin-1-yl Ethanone:
Industrial Production Methods
On an industrial scale, the synthesis of this compound may utilize optimized versions of these steps to enhance yield, purity, and cost-efficiency. Large-scale production often involves continuous flow chemistry or catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the thioether linkage or aromatic rings.
Reduction: : Reduction reactions may target the carbonyl groups or aromatic nitro groups if present.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and imidazole nitrogen.
Hydrolysis: : The ethanone moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂, or m-CPBA.
Reduction Reagents: : NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: : Halogens, alkyl halides, or aryl halides.
Hydrolysis Conditions: : Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Oxidation Products: : Sulfoxides or sulfones, oxidized aromatic rings.
Reduction Products: : Alcohols or amines.
Substitution Products: : Substituted imidazole derivatives.
Hydrolysis Products: : Carboxylic acids or amides.
科学的研究の応用
2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has a broad range of applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry, catalyst in organic synthesis, and as a starting material for the synthesis of complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids, and as a molecular probe in biochemical assays.
Medicine: : Explored for its pharmacological properties, including potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: : Applied in the development of advanced materials, such as polymers, and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism by which 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects depends on its specific application:
Molecular Targets: : It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.
Pathways Involved: : Could modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
When compared with similar compounds, 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Similar Compounds: : Other imidazole derivatives, benzylated compounds, tolyl-containing molecules, and thioethers.
特性
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-18-9-11-20(12-10-18)21-15-24-23(26(21)16-19-7-3-2-4-8-19)28-17-22(27)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJGLBVFGTBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Dimethylamino)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B2920976.png)
![5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2920977.png)



![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-nitrophenyl)methanone](/img/structure/B2920983.png)


![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2920989.png)
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-4-bromophenol](/img/structure/B2920990.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2920991.png)

![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B2920997.png)
![Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2920999.png)
